3-Chloro-1-methylazetidine

Medicinal chemistry Drug design Permeability

3-Chloro-1-methylazetidine (CAS 62999-27-3) is a saturated four-membered N-heterocycle bearing a chlorine atom at the 3-position and a methyl group on the ring nitrogen, with molecular formula C₄H₈ClN and molecular weight 105.57 g/mol. It belongs to the azetidine class of strained heterocycles valued as synthetic building blocks in pharmaceutical and agrochemical intermediate synthesis.

Molecular Formula C4H8ClN
Molecular Weight 105.56 g/mol
CAS No. 62999-27-3
Cat. No. B3055087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-1-methylazetidine
CAS62999-27-3
Molecular FormulaC4H8ClN
Molecular Weight105.56 g/mol
Structural Identifiers
SMILESCN1CC(C1)Cl
InChIInChI=1S/C4H8ClN/c1-6-2-4(5)3-6/h4H,2-3H2,1H3
InChIKeyWXKCTFWSGGKULR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-1-methylazetidine (CAS 62999-27-3): Core Physicochemical and Regulatory Profile for Procurement Evaluation


3-Chloro-1-methylazetidine (CAS 62999-27-3) is a saturated four-membered N-heterocycle bearing a chlorine atom at the 3-position and a methyl group on the ring nitrogen, with molecular formula C₄H₈ClN and molecular weight 105.57 g/mol . It belongs to the azetidine class of strained heterocycles valued as synthetic building blocks in pharmaceutical and agrochemical intermediate synthesis . The compound is classified under the Globally Harmonized System (GHS) as harmful/irritant (H302, H315, H319, H335), requiring sealed storage at 2–8°C under inert atmosphere for the free base form . Its computed LogP of 0.48–0.70, topological polar surface area (TPSA) of 3.24 Ų, and zero hydrogen-bond donor count differentiate it from closely related secondary-amine azetidines in ways that directly impact permeability, reactivity, and handling .

Why 3-Chloro-1-methylazetidine Cannot Be Replaced by Generic Azetidine Analogs Without Experimental Revalidation


Azetidine-based building blocks are not interchangeable, even when they share the four-membered ring scaffold. The combination of an N-methyl substituent and a C3-chloro leaving group in 3-chloro-1-methylazetidine creates a distinct physicochemical profile—zero H-bond donor capacity (versus one donor for 3-chloroazetidine) , a PSA of only ~3.2 Ų (versus ~12 Ų for the N–H analog) , and a LogP shifted upward by ~0.6–0.8 log units relative to 3-chloroazetidine . These differences directly affect membrane permeability, solubility, and metabolic susceptibility in medicinal chemistry campaigns [1]. Furthermore, N-methylation enhances amine basicity relative to the parent azetidine [2], altering protonation state at physiological pH and reactivity toward electrophiles. Substituting with 3-chloroazetidine (free NH), 1-methylazetidine (no leaving group), or 3-chloro-3-methylazetidine (geminal substitution pattern) introduces uncontrolled variables that invalidate structure–activity relationships and synthetic route reliability. The evidence below quantifies these critical differentiators.

3-Chloro-1-methylazetidine (CAS 62999-27-3): Quantified Differentiation Evidence Against Closest Azetidine Comparators


Hydrogen-Bond Donor Count: Zero Versus One – A Binary Physicochemical Distinction from 3-Chloroazetidine

3-Chloro-1-methylazetidine possesses zero hydrogen-bond donor (HBD) groups due to full N-methyl substitution, whereas 3-chloroazetidine (CAS 220003-47-4) retains one N–H donor . This is a binary, atom-counting difference—not a continuous variable—that cannot be bridged by formulation. In drug discovery, reducing HBD count is a primary strategy for improving passive membrane permeability and oral bioavailability [1]. The free NH in 3-chloroazetidine also enables undesired hydrogen-bonding interactions that can confound target engagement assays.

Medicinal chemistry Drug design Permeability

Topological Polar Surface Area: ~73% Reduction Relative to 3-Chloroazetidine Confers Superior Predicted Membrane Permeability

The TPSA of 3-chloro-1-methylazetidine is 3.24 Ų, compared to 12.03 Ų for 3-chloroazetidine—a reduction of approximately 73% . TPSA values below 60 Ų are generally associated with good intestinal absorption, while values below ~90 Ų are required for blood–brain barrier penetration [1]. Although both compounds comfortably meet these thresholds, the 3.7-fold lower PSA of the N-methyl derivative translates to a meaningfully higher predicted passive membrane flux in quantitative structure–permeability models. The nearly 9 Ų difference arises entirely from replacement of the N–H group (with its associated polar surface contribution) by an N–CH₃ group, which has minimal polar surface contribution.

ADME CNS drug design Permeability prediction

Lipophilicity (LogP): N-Methylation Shifts LogP Upward by ~0.6–0.8 Units Compared to 3-Chloroazetidine

The computed LogP of 3-chloro-1-methylazetidine ranges from 0.48 to 0.70 across multiple sources (Chemscene: LogP 0.5392; ChemSrc: LogP 0.4771; Chem960: XlogP 0.7) . By contrast, 3-chloroazetidine (free base) has reported LogP values of -0.12 (ChemSrc) and 0.5258 (Chem960, experimental) . Using the most conservative comparison (target 0.48 vs comparator -0.12), the N-methyl group increases lipophilicity by ~0.6 log units—corresponding to a ~4-fold increase in octanol–water partition coefficient. For the free base form specifically, this shifts the compound from a hydrophilic regime (LogP ≈ 0 or slightly negative) to a moderately lipophilic regime (LogP ≈ 0.5–0.7), which can be advantageous for passive membrane partitioning while remaining within drug-like property space.

Lipophilicity Pharmacokinetics LogP optimization

N-Methylation Enhances Azetidine Basicity: Class-Level Evidence That 3-Chloro-1-methylazetidine Is a Stronger Base Than Non-methylated Analogs

Computational and experimental studies by Radić et al. (2012) demonstrated that N-methyl derivatives of aziridine, azetidine, pyrrolidine, and piperidine are consistently the strongest bases within each ring-size class [1]. Specifically, N-methylazetidine exhibits a gas-phase proton affinity (PA) of approximately 227.3–227.9 kcal mol⁻¹, surpassing the parent azetidine [2]. While experimental pKa data for 3-chloro-1-methylazetidine itself are not available in the open literature, the electron-withdrawing chlorine substituent at C3 would be expected to attenuate basicity relative to unsubstituted N-methylazetidine. However, the N-methyl group still provides a net increase in basicity compared to 3-chloroazetidine (pKa ~8.78, predicted), altering the protonation equilibrium at physiological pH and the compound's reactivity as a nucleophile or base in synthetic transformations . This is a class-level inference: quantitative extrapolation to 3-chloro-1-methylazetidine requires experimental verification.

Basicity Protonation state Reactivity

Synthetic Utility: C3-Chloro as a Leaving Group for Nucleophilic Displacement Documented in Structurally Analogous trans-2-Aryl-3-chloroazetidines

Van Driessche et al. (2006) demonstrated that trans-2-aryl-3-chloroazetidines undergo efficient nucleophilic substitution of the C3 chlorine atom with carbon, nitrogen, sulfur, and oxygen nucleophiles, yielding diverse 3-substituted azetidines in good to high yields with retention of stereochemistry [1]. The reaction proceeds via a proposed bicyclic azonio[1.1.0]bicyclobutane intermediate. While this study used trans-2-aryl-3-chloroazetidines—not 3-chloro-1-methylazetidine specifically—the C3-chloroazetidine motif is the reactive locus. 3-Chloro-1-methylazetidine combines this displacement handle with an N-methyl group that prevents competing N–H reactions, making it a cleaner substrate for SN2-type functionalization than 3-chloroazetidine. By contrast, 1-methylazetidine (lacking the chlorine leaving group) cannot participate in this direct substitution chemistry, while 3-(chloromethyl)azetidine positions the leaving group exocyclic to the ring, leading to different reactivity outcomes.

Synthetic methodology Building block Nucleophilic substitution

Patent Precedent: 3-Chloro-1-methylazetidine Core in Azetidine-3-carboxylic Acid Intermediate Synthesis (EP 0140437 A2)

European Patent EP 0140437 A2 (Shell Internationale Research Maatschappij B.V., 1985) discloses substituted azetidine derivatives of formula (I) wherein R¹ is a methyl group substituted by at least one phenyl group, and R² is chlorine or bromine, as intermediates for preparing azetidine-3-carboxylic acid derivatives [1]. The patent explicitly claims the use of 3-chloro- and 3-bromo-substituted N-methyl azetidine scaffolds—directly encompassing the core structure of 3-chloro-1-methylazetidine—as strategic intermediates for accessing pharmaceutically relevant azetidine-3-carboxylic acid scaffolds. This establishes a documented, traceable industrial precedent for the compound class in regulated intermediate synthesis. The patent further implies that the chlorine atom at C3 serves as a precursor to the carboxylic acid functionality through nucleophilic displacement or organometallic chemistry, distinguishing 3-chloro-1-methylazetidine from non-halogenated N-methylazetidine, which lacks this transformation pathway.

Process chemistry Patent intermediate Carboxylic acid derivatives

3-Chloro-1-methylazetidine (CAS 62999-27-3): Evidence-Backed Application Scenarios for Scientific Selection and Procurement


Medicinal Chemistry: CNS-Penetrant Lead Optimization Requiring Zero H-Bond Donor Azetidine Building Blocks

In CNS drug discovery programs where minimizing hydrogen-bond donor count is critical for blood–brain barrier penetration, 3-chloro-1-methylazetidine is the only commercially available azetidine building block that simultaneously provides a C3 synthetic handle (chlorine) and zero N–H donors . This enables late-stage diversification without introducing a polar N–H group that would otherwise increase TPSA by ~9 Ų and reduce predicted CNS exposure . The compound's LogP of ~0.5–0.7 places it within favorable CNS drug-like property space, and its small TPSA (3.24 Ų) is far below the ~60–70 Ų threshold associated with CNS permeability [1].

Synthetic Methodology: Orthogonal Azetidine Functionalization via C3 Nucleophilic Displacement with N-Methyl Protection

For synthetic chemists constructing 3-substituted azetidine libraries, 3-chloro-1-methylazetidine offers a key advantage over 3-chloroazetidine: the N-methyl group acts as a built-in protecting group, preventing competing N–H deprotonation or N-alkylation during nucleophilic substitution at C3 . The precedent established by Van Driessche et al. (2006) for stereoretentive displacement of chlorine in 3-chloroazetidines with C, N, O, and S nucleophiles supports the feasibility of this diversification strategy [2]. The N-methyl group also simplifies reaction workup by eliminating the amphoteric behavior of the free NH.

Process Chemistry: Scalable Intermediate for Azetidine-3-carboxylic Acid Derivatives per EP 0140437 A2

Industrial process chemists developing routes to azetidine-3-carboxylic acid derivatives can reference EP 0140437 A2, which explicitly teaches 3-chloro-N-substituted azetidines as intermediates for this transformation [3]. The patent disclosure provides a regulatory and methodological framework, positioning 3-chloro-1-methylazetidine as a documented precursor with an established conversion pathway. The chlorine atom can be leveraged for carboxylation via Grignard or organolithium chemistry, or for direct nucleophilic displacement with cyanide followed by hydrolysis.

Physicochemical Probing: SAR Studies Requiring Controlled, Quantifiable LogP and PSA Modulation

In structure–activity relationship (SAR) campaigns, the decision between 3-chloro-1-methylazetidine and 3-chloroazetidine can be made on the basis of quantifiable physicochemical differences: a +0.6 LogP increase and a −8.8 Ų TPSA decrease . These are not subtle shifts—they represent a ~4-fold change in predicted partition coefficient and a ~73% reduction in polar surface area. Medicinal chemists can use these differences to systematically probe the lipophilicity and permeability tolerances of their target binding site, with the confidence that the N-methyl and N–H variants are otherwise sterically comparable at the azetidine ring itself.

Quote Request

Request a Quote for 3-Chloro-1-methylazetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.